molecular formula C7H9ClN2O B8560790 (2,3-Diamino-5-chlorophenyl)methanol CAS No. 825619-18-9

(2,3-Diamino-5-chlorophenyl)methanol

Cat. No. B8560790
M. Wt: 172.61 g/mol
InChI Key: NTOWKPSUYAZNNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07977477B2

Procedure details

(2-Amino-5-chloro-3-nitro-phenyl)-methanol (0.202 g, 1 mmol) was suspended in a mixture of iso-propanol (5 ml), water (2 ml), methanol (3 ml) and acetic acid (0.05 ml). Raney Nickel (0.015 g, as a slurry in water) was added carefully under nitrogen. The reaction mixture was shaken under a hydrogen atmosphere for 4 h, then diluted with methanol-water (1:1, 50 ml) and filtered to removed catalyst residues. Volatiles were removed in vacuo, and the remaining aqueous layer extracted with ethyl acetate (4×30 ml). The combined organics were washed with brine, dried (MgSO4) and reduced in vacuo to give (2,3-diamino-5-chloro-phenyl)-methanol as an orange solid (0.144 g, 84%). (LC/MS: Rt 0.85, [M+H]+ 173.03).
Quantity
0.202 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
0.05 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([N+:8]([O-])=O)=[CH:6][C:5]([Cl:11])=[CH:4][C:3]=1[CH2:12][OH:13].CO.C(O)(=O)C>C(O)(C)C.[Ni].O.CO.O>[NH2:1][C:2]1[C:7]([NH2:8])=[CH:6][C:5]([Cl:11])=[CH:4][C:3]=1[CH2:12][OH:13] |f:6.7|

Inputs

Step One
Name
Quantity
0.202 g
Type
reactant
Smiles
NC1=C(C=C(C=C1[N+](=O)[O-])Cl)CO
Name
Quantity
3 mL
Type
reactant
Smiles
CO
Name
Quantity
0.05 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)(C)O
Name
Quantity
2 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
CO.O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was shaken under a hydrogen atmosphere for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to removed catalyst residues
CUSTOM
Type
CUSTOM
Details
Volatiles were removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
the remaining aqueous layer extracted with ethyl acetate (4×30 ml)
WASH
Type
WASH
Details
The combined organics were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
NC1=C(C=C(C=C1N)Cl)CO
Measurements
Type Value Analysis
AMOUNT: MASS 0.144 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 83.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.